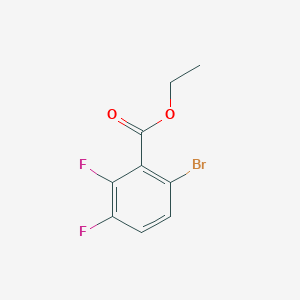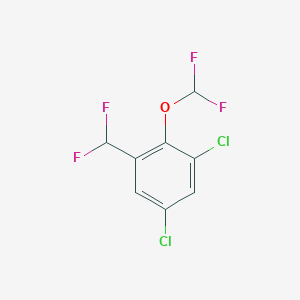
Methyl 3,5-dibromo-2,6-difluorophenylacetate
概要
説明
Methyl 3,5-dibromo-2,6-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromo-2,6-difluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3,5-dibromo-2,6-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 3,5-dibromo-2,6-difluorophenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 3,5-dibromo-2,6-difluorophenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed in anhydrous solvents such as tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents, and the reactions are conducted in aqueous or organic solvents depending on the desired product.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine atoms.
Reduction Reactions: The primary product is 3,5-dibromo-2,6-difluorophenylmethanol.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
科学的研究の応用
Methyl 3,5-dibromo-2,6-difluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials with unique electronic or optical properties, such as liquid crystals and polymers.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of methyl 3,5-dibromo-2,6-difluorophenylacetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy.
In material science, the compound’s unique electronic properties can be attributed to the presence of electron-withdrawing fluorine atoms and electron-donating ester groups, which influence the overall electronic structure of the molecule.
類似化合物との比較
Methyl 3,5-dibromo-2,6-difluorophenylacetate can be compared with other similar compounds such as:
Methyl 2,6-dibromo-3,4-difluorophenylacetate: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in its chemical reactivity and applications.
Methyl 3,5-difluorobenzoate: This compound lacks the bromine atoms, resulting in different electronic properties and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
methyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(12)5(10)3-6(11)9(4)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSZLHLWMRNQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















